

Stable isotope labeling of N-C16-desoxymethylsphingosine for flux analysis

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Compound of Interest

Compound Name: *N*-C16-desoxymethylsphingosine

Cat. No.: B15546231

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An in-depth guide to the stable isotope labeling of **N-C16-desoxymethylsphingosine** for metabolic flux analysis, tailored for researchers, scientists, and professionals in drug development.

Application Notes

Introduction to N-C16-desoxymethylsphingosine

N-C16-desoxymethylsphingosine, also known as 1-deoxy-N-palmitoylsphinganine or C16-deoxyceramide, is a member of a class of atypical sphingolipids called 1-deoxysphingolipids (deoxySLs).^{[1][2][3]} Unlike canonical sphingolipids, deoxySLs lack the hydroxyl group at the C1 position of the sphingoid base backbone.^{[1][3][4]} This structural difference is critical, as it prevents their phosphorylation and subsequent degradation by the canonical sphingolipid catabolic pathway, leading to their accumulation within cells.^{[1][4]} DeoxySLs are synthesized when the enzyme serine palmitoyltransferase (SPT), the first and rate-limiting enzyme in sphingolipid biosynthesis, utilizes L-alanine or glycine as a substrate instead of its canonical substrate, L-serine.^{[1][5]} The resulting 1-deoxysphinganine backbone is then N-acylated by ceramide synthases to form various species of deoxyceramides, including **N-C16-desoxymethylsphingosine**.

Elevated levels of deoxySLs have been implicated in a range of pathologies, including the rare inherited neuropathy HSN1 and diabetic peripheral neuropathy.^{[2][5]} Their accumulation is cytotoxic, triggering multiple detrimental cellular effects such as endoplasmic reticulum (ER) stress, disruption of the actin cytoskeleton, and impaired endocytosis.^{[2][3]}

Stable Isotope Labeling for Metabolic Flux Analysis

Metabolic Flux Analysis (MFA) is a powerful technique used to quantify the rates (fluxes) of metabolic reactions within a biological system.[6][7] By introducing molecules labeled with stable (non-radioactive) isotopes like ^{13}C , ^{15}N , or ^2H into a system, researchers can trace the path of these atoms through metabolic pathways.[6][8] Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is then used to detect the labeled metabolites and their downstream products, allowing for the calculation of pathway activity.[6][9]

Labeling **N-C16-desoxymethylsphingosine**, for instance by using ^{13}C -labeled palmitic acid, enables the precise measurement of its synthesis, turnover, and metabolic fate.[10] This provides critical insights into the dynamics of the deoxySL pathway, its interplay with canonical sphingolipid metabolism, and how these fluxes are altered in disease states or in response to therapeutic interventions.

Metabolic and Signaling Pathways

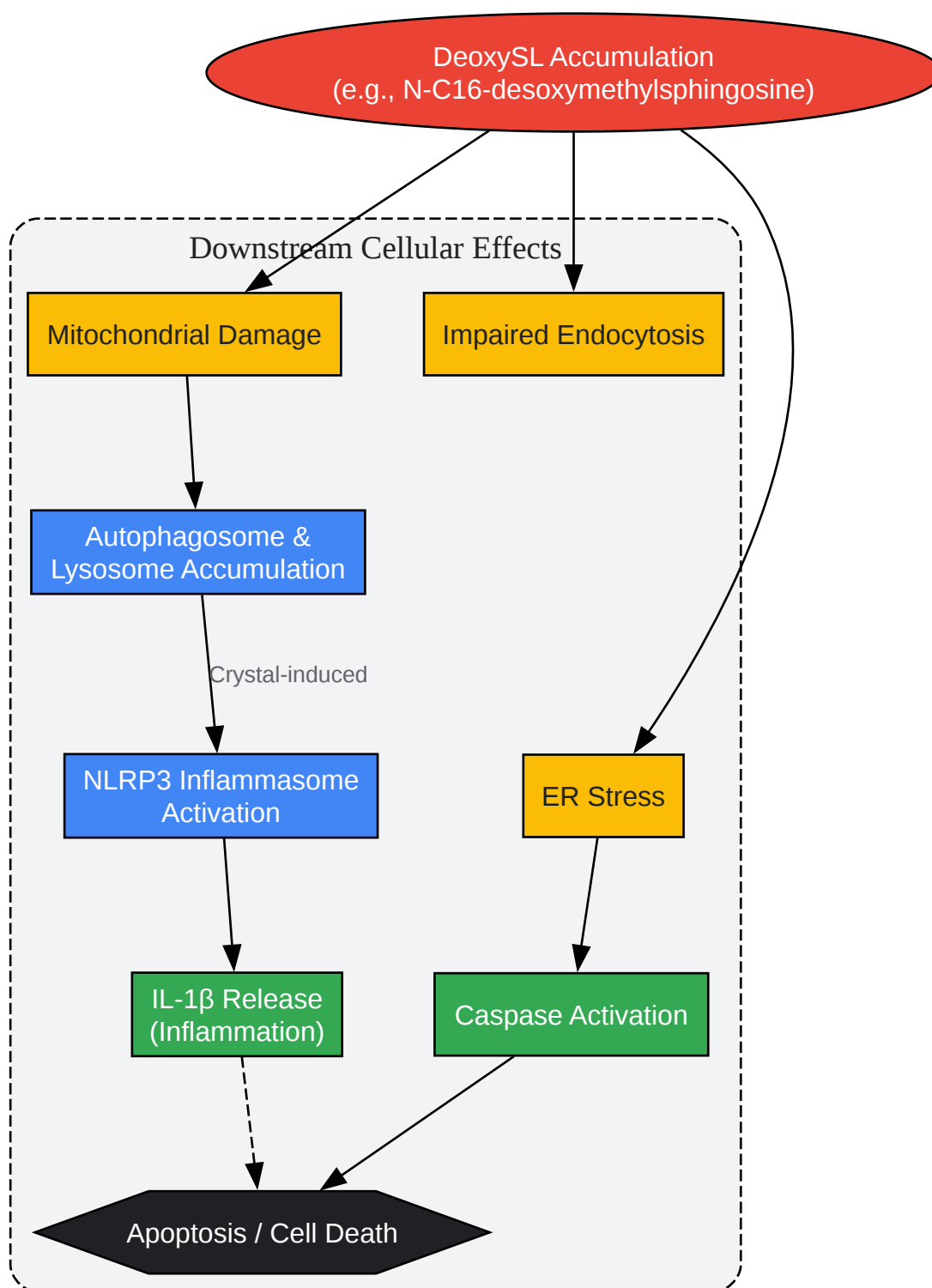
Deoxysphingolipid Biosynthesis Pathway

The diagram below illustrates the synthesis of **N-C16-desoxymethylsphingosine** starting from the condensation of L-alanine and Palmitoyl-CoA, running parallel to the canonical sphingolipid synthesis pathway that begins with L-serine.

Caption: Biosynthesis of canonical and 1-deoxysphingolipids.

Cellular Effects of DeoxySL Accumulation

Accumulation of deoxySLs like **N-C16-desoxymethylsphingosine** perturbs cellular homeostasis, leading to cytotoxicity through several mechanisms. The diagram below outlines the key signaling consequences.



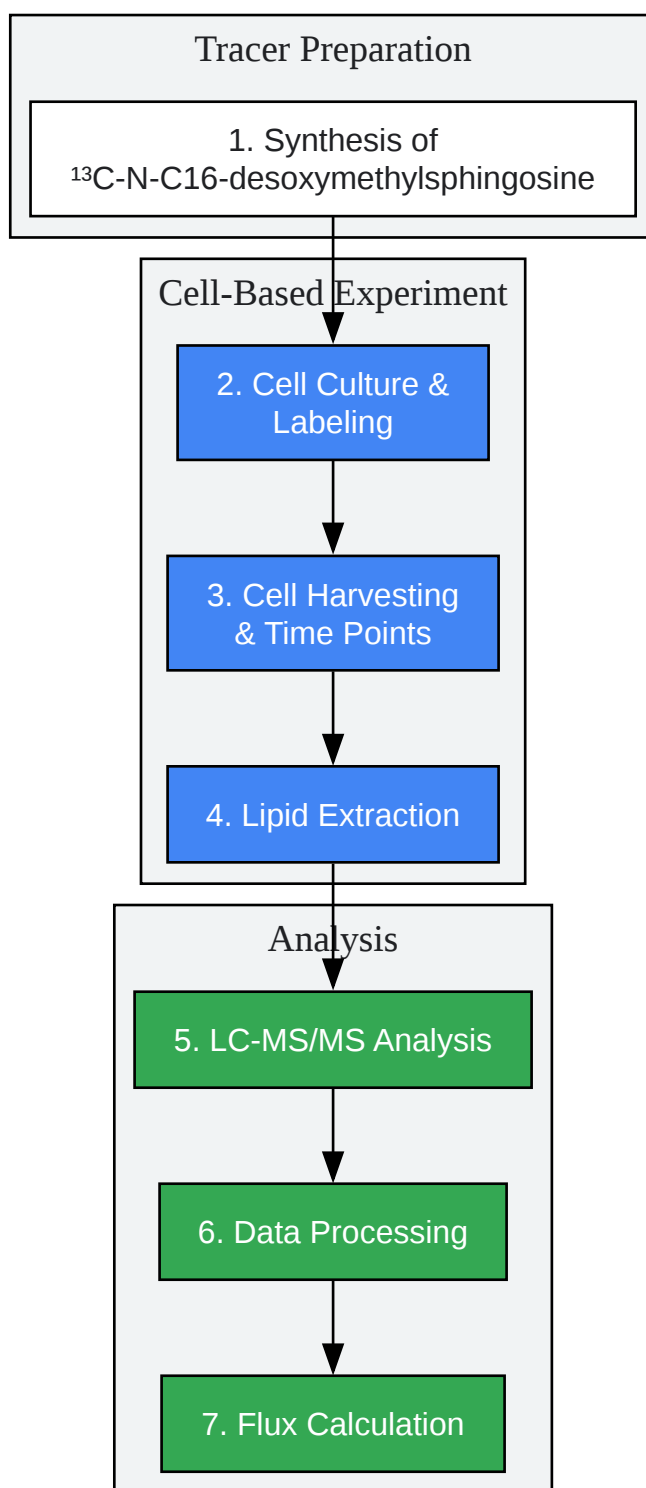
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Caption: Signaling pathways affected by 1-deoxysphingolipid accumulation.

Experimental Protocols and Data

General Experimental Workflow

The workflow for a typical flux analysis experiment using stable isotope-labeled **N-C16-desoxymethylsphingosine** involves several key stages, from synthesis of the tracer to the final data analysis.



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Caption: Overall workflow for stable isotope tracing and flux analysis.

Protocol 1: Synthesis of [U-¹³C₁₆]-N-palmitoyl-1-deoxysphinganine

This protocol is adapted from methods for acylating sphingoid bases.^[11] It utilizes commercially available [U-¹³C₁₆]palmitic acid to generate the labeled final product.

- Precursor Preparation:
 - Dissolve 1-deoxysphinganine (deoxySA) in an appropriate solvent mixture such as Methanol:Chloroform (1:1 v/v).
 - Separately, convert [U-¹³C₁₆]palmitic acid to its more reactive anhydride form. This can be achieved using standard coupling agents or by purchasing the pre-activated form if available.
- Acylation Reaction:
 - Add a molar excess (e.g., 2-4 equivalents) of [U-¹³C₁₆]palmitic anhydride to the dissolved 1-deoxysphinganine.
 - Allow the reaction to proceed at room temperature for 24-48 hours, monitoring completion via Thin Layer Chromatography (TLC) or LC-MS.
- Purification:
 - Once the reaction is complete, evaporate the solvent under a stream of nitrogen.
 - Purify the resulting labeled **N-C16-desoxymethylsphingosine** using flash column chromatography on a silica gel column.
 - Elute with a solvent gradient (e.g., ethyl acetate and isopropanol) to separate the product from unreacted precursors.
- Verification:
 - Confirm the identity and purity of the final product using high-resolution mass spectrometry (to verify mass) and NMR spectroscopy (to confirm structure). The product should exhibit

a mass increase of 16 Da compared to its unlabeled counterpart.

Protocol 2: Cell Culture, Labeling, and Lipid Extraction

- Cell Culture:
 - Culture cells of interest (e.g., HEK293, A549) in standard growth medium to the desired confluency (typically 70-80%).
- Labeling:
 - Prepare a stock solution of the synthesized **[U-¹³C₁₆]-N-C16-desoxymethylsphingosine** in an appropriate vehicle (e.g., ethanol or DMSO).
 - Remove the standard growth medium and replace it with fresh medium containing the labeled lipid at a final concentration typically in the low micromolar range (e.g., 1-10 μM).
 - Alternative Flux Method: To measure de novo synthesis, culture cells in medium containing a labeled precursor like [U-¹³C₃, ¹⁵N₁]-L-serine or [U-¹³C₃]-L-alanine.[8]
- Time-Course Harvesting:
 - At various time points (e.g., 0, 2, 6, 12, 24 hours), harvest the cells.
 - Aspirate the medium, wash cells twice with ice-cold phosphate-buffered saline (PBS).
 - Scrape cells into a solvent-resistant tube and centrifuge to pellet. Store pellets at -80°C until extraction.
- Lipid Extraction:
 - Resuspend the cell pellet in a one-phase neutral organic solvent system. A common method is a modified Bligh-Dyer extraction.
 - Add a solution of isopropanol:ethyl acetate (2:3, v/v) containing a cocktail of non-endogenous lipid internal standards for quantification.[12]
 - Vortex thoroughly and incubate for 15 minutes.

- Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes to pellet cell debris.
- Transfer the supernatant containing the lipid extract to a new tube and dry it under nitrogen gas.
- Reconstitute the dried lipid film in a small volume of an appropriate solvent (e.g., methanol) for LC-MS/MS analysis.

Protocol 3: LC-MS/MS Analysis

- Chromatographic Separation:
 - Use a reverse-phase C18 column for separation (e.g., 2.1 mm x 50 mm, <2 µm particle size).[\[13\]](#)[\[14\]](#)
 - Mobile Phase A: Water with 0.1% formic acid.
 - Mobile Phase B: Methanol or Acetonitrile with 0.1% formic acid.
 - Run a gradient from a lower percentage of Mobile Phase B to a high percentage over 10-20 minutes to elute lipids based on hydrophobicity.
- Mass Spectrometry:
 - Operate a triple quadrupole mass spectrometer in positive electrospray ionization (ESI+) mode.[\[15\]](#)
 - Use the Multiple Reaction Monitoring (MRM) mode for high sensitivity and specificity.[\[13\]](#)
[\[15\]](#)
 - Monitor the specific precursor-to-product ion transitions for both the unlabeled (endogenous) and ¹³C-labeled lipids.

Data Presentation and Analysis

The following table provides example m/z transitions for monitoring the unlabeled (M+0) and fully labeled (M+16) forms of **N-C16-desoxymethylsphingosine**. The product ion m/z 266 is characteristic of the d18:0 deoxysphinganine backbone after dehydration.[\[15\]](#)

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Isotopic Label |
|---|---------------------|-------------------|-----------------|
| N-C16-desoxymethylsphingosine | 524.5 | 266.3 | Unlabeled (M+0) |
| [U- ¹³ C ₁₆]-N-C16-desoxymethylsphingosine | 540.5 | 266.3 | Labeled (M+16) |

This table shows hypothetical data representing the percentage of the **N-C16-desoxymethylsphingosine** pool that has become labeled over time after introducing a ¹³C-labeled precursor. Flux rates can be calculated from the initial slope of this enrichment curve.

| Time Point (Hours) | Fractional Enrichment (%) of N-C16-desoxymethylsphingosine |
|--------------------|--|
| 0 | 0.0 |
| 2 | 8.5 |
| 6 | 22.1 |
| 12 | 38.7 |
| 24 | 55.3 |

- **Peak Integration:** Integrate the peak areas for the MRM transitions of both the labeled and unlabeled analytes at each time point using the instrument's software.
- **Correction for Natural Abundance:** Correct the raw peak areas for the natural abundance of ¹³C isotopes in the unlabeled species.
- **Calculate Fractional Enrichment (FE):** For each time point, calculate the FE using the formula: $FE = (Area_Labeled) / (Area_Labeled + Area_Unlabeled)$
- **Determine Flux Rate:** The rate of synthesis or turnover can be determined by modeling the kinetics of label incorporation, often by calculating the initial slope of the FE curve over time.

This provides a direct measure of the metabolic flux through the pathway leading to the formation of **N-C16-desoxymethylsphingosine**.

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